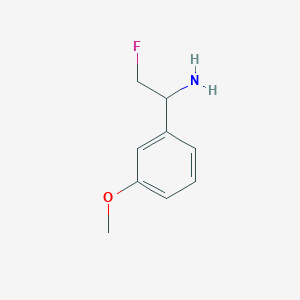

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 .

Synthesis Analysis

The synthesis of “this compound” is not explicitly mentioned in the search results. For more detailed synthesis procedures, it is recommended to refer to peer-reviewed papers or technical documents .Molecular Structure Analysis

The IUPAC name of “this compound” is this compound . The InChI code is 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 . The InChI key is ZFPZCGDSODIWIJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. For detailed chemical reaction analysis, it is recommended to refer to peer-reviewed papers or technical documents .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is utilized in the synthesis of novel Schiff bases through the Gewald synthesis technique. These bases are evaluated for their antimicrobial activity, with some derivatives showing excellent activity against various microbes, demonstrating its potential in developing new antimicrobial agents (Puthran et al., 2019).

Fluorinated Heterocyclic Compounds

The compound serves as a precursor in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing its versatility in creating fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).

Anodic Methoxylation

It is involved in the anodic methoxylation of N-(fluoroethyl)amines, leading to the introduction of a methoxy group in a regioselective manner. This process highlights its application in synthetic organic chemistry, especially in the modification of molecules for pharmaceutical development (Fuchigami & Ichikawa, 1994).

Chiral Derivatization Agent

This compound can be synthesized from styrene and used as a chiral derivatizing agent. This application is crucial for analytical chemistry, where it assists in distinguishing between enantiomers of various compounds by fluorine NMR, enhancing the analytical capabilities in pharmaceutical analysis (Hamman, 1989).

Fluorescent Labeling Reagent

The compound is foundational in the synthesis of novel fluorophores, like 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range. This application is particularly relevant in biomedical analysis, where it can serve as a fluorescent labeling reagent, offering a new tool for probing biological systems (Hirano et al., 2004).

Mechanism of Action

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the MSDS for detailed safety and hazard information .

Future Directions

Properties

IUPAC Name |

2-fluoro-1-(3-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPZCGDSODIWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)

![3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2674990.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)

![4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2675008.png)